3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Description
Contextual Significance of Substituted Aniline (B41778) and Benzylamine (B48309) Scaffolds in Medicinal Chemistry
Substituted aniline and benzylamine moieties are fundamental building blocks in the field of medicinal chemistry, prized for their versatile nature and presence in a wide array of therapeutic agents. The aniline scaffold, an aromatic ring bearing an amino group, provides a valuable platform for chemical modification. By introducing various substituents to the aromatic ring, medicinal chemists can meticulously adjust a molecule's electronic and steric properties, which in turn influences its bioavailability, solubility, and selectivity for biological targets. nih.gov While versatile, the aniline group itself can sometimes be associated with metabolic instability or toxicity, prompting further chemical modifications to optimize a drug candidate's profile. nih.gov
Similarly, the benzylamine scaffold is a recurring motif in biologically active compounds, including approved drugs for a range of conditions. nih.gov Molecules incorporating this structure have been investigated for numerous therapeutic applications, including as antibacterial, antifungal, and anticancer agents. nih.gov The N-benzylbenzamide framework, a related structure, has been explored for creating dual-modulator drugs that can interact with multiple biological targets simultaneously. mdpi.com The conformational flexibility and synthetic accessibility of these scaffolds make them privileged structures in the design of new therapeutic entities.
Overview of the Compound's Emergence in Preclinical Studies and Synthetic Endeavors
Direct preclinical or biological studies on 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline are not extensively reported in publicly available literature. However, its emergence as a compound of interest is rooted in the significant biological activities demonstrated by molecules containing its core components, particularly the 3,4,5-trimethoxyphenyl group.
This specific substitution pattern is a key feature of many potent antimitotic agents that function by inhibiting tubulin polymerization, a critical process in cell division. nih.govsemanticscholar.org For instance, novel bioactive heterocyclic compounds containing a 3,4,5-trimethoxyphenyl fragment have been synthesized and shown to exhibit powerful antiproliferative activity against cancer cells by binding to the colchicine (B1669291) site on tubulin. nih.gov Other research has focused on developing chalcones and pyrimidine (B1678525) derivatives bearing the 3,4,5-trimethoxyphenyl moiety, which have also demonstrated promising anticancer properties. nih.govmdpi.com
From a synthetic perspective, the preparation of this compound is highly feasible. The necessary precursors, 3,4,5-trimethoxyaniline (B125895) and 3,4,5-trimethoxybenzaldehyde (B134019), are well-characterized compounds. researchgate.netwikipedia.org The synthesis of 3,4,5-trimethoxyaniline can be achieved from 3,4,5-trimethoxybenzoic acid through processes like the Hofmann or Curtius rearrangement. researchgate.netgoogle.com 3,4,5-trimethoxybenzaldehyde can be synthesized from readily available starting materials such as vanillin (B372448) or p-cresol. wikipedia.org The final assembly of the target compound would likely proceed via a standard reductive amination reaction between the aniline and aldehyde precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 134029-89-3 |
| Molecular Formula | C₁₉H₂₅NO₆ |
| Molecular Weight | 363.41 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
Table 2: Properties of Key Precursors
| Compound | 3,4,5-Trimethoxyaniline | 3,4,5-Trimethoxybenzaldehyde |
|---|---|---|
| CAS Number | 24313-88-0 nih.gov | 86-81-7 |
| Molecular Formula | C₉H₁₃NO₃ nih.gov | C₁₀H₁₂O₄ |
| Molecular Weight | 183.21 g/mol nih.gov | 196.20 g/mol |
| Melting Point | 110-116 °C | 73-75 °C |
| Appearance | Off-white to grey crystalline powder researchgate.net | White to light yellow crystalline powder |
Scope and Research Imperatives for this compound
The primary research imperative for this compound is to formally synthesize and characterize the compound and to subsequently investigate its biological activity. Given the established role of the 3,4,5-trimethoxyphenyl moiety in anticancer agents, the initial scope of research should be centered on evaluating its potential as an antiproliferative agent.
Key research objectives would include:
Chemical Synthesis and Characterization: The first step involves the development and optimization of a synthetic route, likely via reductive amination, to produce the compound in sufficient purity and quantity for biological testing.
In Vitro Anticancer Screening: The synthesized compound should be evaluated against a panel of human cancer cell lines to determine its cytotoxic and cytostatic effects.
Mechanism of Action Studies: Should significant antiproliferative activity be observed, subsequent studies should aim to elucidate its mechanism of action. A primary hypothesis to investigate would be its potential role as a tubulin polymerization inhibitor, a common mechanism for compounds with the 3,4,5-trimethoxyphenyl pharmacophore. nih.gov
Structure-Activity Relationship (SAR) Exploration: Depending on the initial findings, the synthesis of structural analogs could be pursued. This would involve modifying the substitution patterns on either aromatic ring to understand how these changes impact biological activity, providing valuable insights for the design of more potent and selective compounds.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6/c1-21-14-7-12(8-15(22-2)18(14)25-5)11-20-13-9-16(23-3)19(26-6)17(10-13)24-4/h7-10,20H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRVPWLVIASLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-89-3 | |
| Record name | 3,4,5-TRIMETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthetic Approaches for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Related Analogues
The synthesis of the target compound and its derivatives can be achieved through several strategic approaches, primarily involving the formation of the crucial secondary amine linkage.
Reductive Amination Protocols
Reductive amination stands out as a prominent and widely utilized method for the formation of C-N bonds, making it a key strategy for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine.
The direct synthesis of this compound can be efficiently achieved through the reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with 3,4,5-trimethoxyaniline (B125895). This reaction typically proceeds by mixing the aldehyde and the aniline (B41778), often in the presence of a suitable dehydrating agent or by azeotropic removal of water, to form the intermediate Schiff base. This imine is then reduced without isolation using a variety of reducing agents.
Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. For instance, sodium cyanoborohydride is effective under mildly acidic conditions, which can facilitate imine formation.
The general reaction conditions involve dissolving the aldehyde and aniline in a suitable solvent, such as methanol, ethanol, or dichloromethane. The reducing agent is then added portion-wise to control the reaction rate and temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified using standard laboratory procedures like extraction and chromatography. While a specific protocol for the direct reductive amination of 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxyaniline is not extensively detailed in the provided search results, the general principles of reductive amination are well-established and can be applied to this specific synthesis.
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or ethanol, room temperature | Can also reduce the starting aldehyde if not controlled properly. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol, slightly acidic pH (e.g., using acetic acid) | Selective for the iminium ion over the carbonyl group. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane, room temperature | Mild and selective reagent, often used for acid-sensitive substrates. |
The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. This reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. In the context of analogues of the target molecule, 3,4,5-trimethoxybenzaldehyde can serve as the carbonyl component, reacting with various anilines and a dialkyl phosphite, such as diethyl phosphite.
The reaction mechanism is believed to proceed through the initial formation of an imine from the aldehyde and the aniline, which then undergoes nucleophilic addition by the dialkyl phosphite. The reaction can be carried out under solvent-free conditions or in the presence of a catalyst. For instance, new α-aminophosphonates have been synthesized by the Kabachnik-Fields reaction of 3,4,5-trimethoxybenzaldehyde with p- or m-bromoaniline and a dialkyl phosphite under solvent-free conditions mdma.ch. This demonstrates the feasibility of using 3,4,5-trimethoxybenzaldehyde as a substrate in this reaction to generate structurally related α-aminophosphonate analogues.
Alkylation and Acylation Strategies for N-Substituted Aniline Derivatives
Another key synthetic route to N-substituted aniline derivatives, including the target compound, involves alkylation and acylation reactions.
In an alkylation approach, 3,4,5-trimethoxyaniline can be reacted with a suitable alkylating agent, such as 3,4,5-trimethoxybenzyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The condensation of 3,4,5-trimethoxybenzyl chloride with various amines has been described, yielding the corresponding trimethoxybenzyl derivatives nih.gov. This suggests that a similar reaction with 3,4,5-trimethoxyaniline would be a viable route to the target compound.
Acylation strategies involve the reaction of an aniline with an acylating agent, such as a benzoyl chloride, to form an amide. For example, the acylation of glutamic acid with 3,4,5-trimethoxybenzoyl chloride has been reported nih.gov. While this leads to an amide rather than an amine, subsequent reduction of the amide bond could yield the desired N-benzyl aniline derivative.
Synthesis of Precursor Intermediates and Key Building Blocks
The successful synthesis of this compound relies on the availability of its key building blocks: 3,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyaniline.
Derivatization of 3,4,5-Trimethoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde is a crucial precursor and its synthesis has been approached through various routes. One common method involves the methylation of gallic acid, followed by a series of transformations. For instance, gallic acid can be methylated with dimethyl sulfate, and the resulting methyl 3,4,5-trimethoxybenzoate can be reduced to the corresponding alcohol, which is then oxidized to the aldehyde mdma.ch. Another approach starts from vanillin (B372448), which is brominated and then subjected to methoxylation and methylation to yield 3,4,5-trimethoxybenzaldehyde mdma.ch.
The synthesis of the aniline precursor, 3,4,5-trimethoxyaniline, has also been well-documented. A common laboratory preparation involves the Hofmann rearrangement of 3,4,5-trimethoxybenzamide. This multi-step process starts with the chlorination of 3,4,5-trimethoxybenzoic acid to form 3,4,5-trimethoxybenzoyl chloride. This is followed by amidation to yield 3,4,5-trimethoxybenzamide, which then undergoes the Hofmann rearrangement to produce the desired 3,4,5-trimethoxyaniline researchgate.net. Alternative routes to 3,4,5-trimethoxyaniline include the nitration and subsequent reduction of 3,4,5-trimethoxybenzene google.com.
Table 2: Synthesis of 3,4,5-Trimethoxyaniline via Hofmann Rearrangement
Synthetic Routes to 3,4,5-Trimethoxyaniline
3,4,5-Trimethoxyaniline serves as a crucial building block in the synthesis of more complex molecules, including the target compound this compound. Its preparation can be achieved through various established chemical transformations.
The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction provides a direct pathway for the synthesis of 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzamide. The reaction is typically carried out by treating the amide with an aqueous solution of sodium hypobromite or sodium hypochlorite, which is freshly prepared by adding bromine or chlorine to a cold solution of sodium hydroxide.
The mechanism involves the initial N-halogenation of the amide, followed by deprotonation by the base to form a haloamide anion. This intermediate then undergoes a rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate. Subsequent hydrolysis of the isocyanate intermediate in the aqueous basic medium leads to the formation of the primary amine, 3,4,5-trimethoxyaniline, and carbonate as a byproduct. The efficiency of the reaction can be influenced by factors such as temperature, reaction time, and the stoichiometry of the reagents.
Alternative synthetic approaches to 3,4,5-trimethoxyaniline may involve multi-step sequences that include chlorination and amidation reactions. These pathways often offer flexibility in terms of starting materials and can be adapted for large-scale production.
Synthesis of Structural Analogs and Derivatives Bearing the 3,4,5-Trimethoxybenzyl Moiety
The 3,4,5-trimethoxybenzyl group is a key structural feature in a wide array of compounds. The synthesis of analogs and derivatives incorporating this moiety allows for the systematic investigation of their chemical properties.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. Derivatives bearing the 3,4,5-trimethoxybenzyl moiety can be readily prepared by reacting an amine containing this group with a variety of aromatic or aliphatic aldehydes. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and is often facilitated by acid catalysis or by heating to remove the water formed during the reaction. The resulting Schiff bases are versatile intermediates that can undergo a range of chemical transformations, including reduction to secondary amines or participation in cycloaddition reactions.
| Reactant 1 | Reactant 2 | Derivative Type |
| Amine with 3,4,5-trimethoxybenzyl moiety | Substituted Aldehyde/Ketone | Schiff Base |
α-Aminophosphonates are phosphorus analogs of α-amino acids. The synthesis of α-aminophosphonate derivatives incorporating the 3,4,5-trimethoxybenzyl group is commonly achieved via the Kabachnik-Fields reaction. This is a one-pot, three-component reaction involving an amine, an aldehyde, and a dialkyl phosphite. In this context, an amine bearing the 3,4,5-trimethoxybenzyl group is reacted with an aldehyde and a dialkyl phosphite (e.g., diethyl phosphite) in the presence of a catalyst. A variety of catalysts, including Lewis acids and Brønsted acids, can be employed to promote this transformation. The reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde, which is then attacked by the nucleophilic phosphorus atom of the dialkyl phosphite to yield the final α-aminophosphonate product.
| Reactant 1 | Reactant 2 | Reactant 3 | Derivative Type |
| Amine with 3,4,5-trimethoxybenzyl moiety | Aldehyde | Dialkyl Phosphite | α-Aminophosphonate |
1,3,4-Oxadiazoles and 1,2,4-triazoles are five-membered heterocyclic rings that are present in many important chemical compounds. The synthesis of derivatives containing the 3,4,5-trimethoxybenzyl moiety can be accomplished through various multi-step synthetic sequences.
For the preparation of 1,3,4-oxadiazole derivatives, a common method involves the cyclization of N-acylhydrazones. These intermediates can be prepared by the condensation of an acid hydrazide with an aldehyde. The subsequent cyclization is typically achieved by treatment with an oxidizing agent. Alternatively, 1,3,4-oxadiazoles can be synthesized by the dehydration of 1,2-diacylhydrazines, often using reagents like phosphorus oxychloride or thionyl chloride.
The synthesis of 1,2,4-triazole (B32235) derivatives can be approached in several ways. One common route involves the reaction of an acid hydrazide with a nitrile in the presence of a base. Another method is the reaction of a hydrazide with an iminoyl chloride. The specific synthetic strategy is chosen based on the desired substitution pattern on the triazole ring. In all these syntheses, the 3,4,5-trimethoxybenzyl moiety can be incorporated by starting with a precursor that already contains this group.
| Heterocycle | Common Synthetic Precursors |
| 1,3,4-Oxadiazole | N-acylhydrazones, 1,2-Diacylhydrazines |
| 1,2,4-Triazole | Acid hydrazides, Nitriles, Iminoyl chlorides |
Other Heterocyclic and Oligo-Aromatic Conjugates
The core structure of this compound, possessing two activated aromatic rings linked by a secondary amine, serves as a versatile scaffold for the synthesis of more complex heterocyclic and oligo-aromatic systems. While direct literature on the cyclization of this specific compound is not extensively detailed, established methodologies for the transformation of N-benzylanilines and related diarylamines into polycyclic structures are applicable. The electron-donating nature of the six methoxy (B1213986) groups present on the phenyl and benzyl (B1604629) moieties is anticipated to facilitate electrophilic cyclization reactions.
Phenazine Synthesis: One potential transformation involves the oxidative cyclization of a diamino-diphenylamine precursor to form a phenazine ring system. This would require the introduction of an amino group ortho to the aniline nitrogen, followed by an oxidative ring-closure. A general route to phenazines involves the reaction of an aniline derivative with a 2-halonitrobenzene, followed by reduction of the nitro group to an amine, and subsequent oxidation to form the phenazine core. researchgate.net This strategy could theoretically be adapted to a derivative of this compound.
Carbazole Synthesis: The synthesis of carbazoles from diarylamines is a well-established transformation, often proceeding through palladium-catalyzed intramolecular C-H arylation. nih.govorganic-chemistry.org For this to be applied to this compound, a preliminary step would be required to form a biphenyl linkage. An alternative approach involves the reaction of an o-iodoaniline with a silylaryl triflate, followed by a palladium-catalyzed cyclization, which efficiently yields carbazole derivatives. nih.gov
Acridine Synthesis: The Bernthsen acridine synthesis offers a direct method for the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid like zinc chloride at high temperatures to yield a 9-substituted acridine. pharmaguideline.comyoutube.com Given the diarylamine-like nature of the target molecule, this reaction presents a plausible route to acridine conjugates. The reaction proceeds through acylation of the diarylamine followed by an intramolecular electrophilic cyclization onto one of the aromatic rings. youtube.com
The table below summarizes potential heterocyclic and oligo-aromatic conjugates that could be synthesized from derivatives of the parent compound, based on established synthetic routes for related structures.
| Starting Material Class | Reaction Type | Potential Heterocyclic/Oligo-Aromatic Product | Key Reagents/Conditions |
| N-Aryl-benzene-1,2-diamine | Oxidative Cyclization | Phenazine | Ferric Chloride (FeCl₃) |
| o-Halo-N-benzylaniline | Palladium-catalyzed Intramolecular C-H Arylation | Carbazole | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PCy₃) |
| Di- or Tri-arylamine | Bernthsen Synthesis | Acridine | Carboxylic Acid, ZnCl₂, High Temperature |
Water-Soluble Salts and Modifications for Research Applications
For many research applications, particularly in biological assays, the aqueous solubility of a compound is a critical parameter. This compound, as a relatively large and nonpolar molecule, is expected to have low water solubility. A common and effective strategy to enhance the aqueous solubility of weakly basic compounds is their conversion into salt forms. researchgate.netrjpdft.com
The secondary amine nitrogen in this compound is weakly basic due to the delocalization of its lone pair of electrons into the adjacent aromatic ring. Despite this, it is capable of being protonated by a sufficiently strong acid to form a salt. The formation of a hydrochloride salt is a widely used method for pharmaceutical and research compounds. pharxmonconsulting.com This involves reacting the free base with hydrochloric acid (HCl). youtube.comgla.ac.uk The resulting N-(3,4,5-trimethoxybenzyl)anilinium chloride would be an ionic species with significantly improved solubility in polar, protic solvents such as water.
The general process for the formation of a hydrochloride salt involves dissolving the parent compound in a suitable organic solvent and then treating it with a solution of HCl (either aqueous, gaseous, or in an organic solvent). youtube.comgla.ac.uk The salt typically precipitates from the solution and can be isolated by filtration.
Another approach to enhance water solubility involves chemical modification of the parent structure to introduce highly polar or ionizable functional groups. One such strategy is the quaternization of the amine nitrogen. This involves the reaction of the secondary amine with an alkylating agent to form a quaternary ammonium salt. These salts are permanently charged and generally exhibit high water solubility. nih.govnih.gov For instance, reaction with methyl iodide would yield the corresponding N-methyl-N-(3,4,5-trimethoxybenzyl)anilinium iodide.
The choice of salt form or modification depends on the specific requirements of the research application, including the desired pH range, stability, and compatibility with other reagents.
The following table outlines potential modifications to increase the water solubility of the title compound.
| Modification Type | Reactant | Product Class | Expected Solubility Improvement |
| Salt Formation | Hydrochloric Acid (HCl) | Anilinium Hydrochloride | Significant increase in aqueous solubility |
| Quaternization | Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | High water solubility |
Chemical suppliers, such as Sigma-Aldrich, list the compound but explicitly state that analytical data is not collected for it. Searches for its chemical formula (C₁₉H₂₅NO₆) and CAS number in scientific databases did not yield publications with the required detailed experimental sections for a thorough analytical review as outlined.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections without access to the necessary primary data. The creation of such content would require speculation and fabrication of data, which would be scientifically unsound.
Preclinical Biological Investigations and Mechanistic Pathways
In Vitro Studies on Cellular and Subcellular Targets
Evaluation of Cytotoxic Activity in Various Cell Lines (e.g., Cancer Cell Lines, Leukemia Cells)
No publicly available studies have reported on the cytotoxic or antiproliferative activity of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline in any cancer or leukemia cell lines. Therefore, data on its potential efficacy, such as IC50 values, is unavailable.
Microtubule Dynamics Modulation
There is no specific information regarding the interaction of this compound with tubulin or its effects on microtubule structures.
Microtubule Destabilization Mechanisms
The mechanism by which this compound might destabilize microtubules has not been investigated or reported.
Cell Cycle Arrest (e.g., G2/M phase)
There are no studies available that have examined the effect of this compound on the cell cycle progression of any cell line.
Apoptosis Induction Pathways (e.g., Caspase and p53-dependent mechanisms)
The potential for this compound to induce programmed cell death (apoptosis) has not been documented. Research into its effects on apoptotic pathways, including the activation of caspases or the involvement of the p53 tumor suppressor protein, is absent from the available literature.
Anti-Metastatic Potential (e.g., Wound Healing Assays)
While direct studies on this compound are not available, research on related compounds featuring the 3,4,5-trimethoxyphenyl group suggests a potential role in inhibiting cell migration, a key process in cancer metastasis.
Wound healing assays, which measure the ability of a cell monolayer to close an artificial gap, are commonly used to assess anti-migratory effects in vitro. Studies on 3,4,5-trimethoxychalcones, which contain a 3,4,5-trimethoxyphenyl ring, have demonstrated their capacity to inhibit the migration of human breast cancer cells in both scratch wound and Boyden chamber assays. nih.govnih.gov These compounds were shown to interfere with microtubule assembly, leading to mitotic arrest and subsequent inhibition of cell movement. nih.govnih.gov Similarly, derivatives of evodiamine (B1670323) incorporating a 3′,4′,5′-trimethoxy module have been shown to inhibit the migration of gastric cancer cells. google.com These findings indicate that the 3,4,5-trimethoxy substitution on a phenyl ring is a feature found in molecules with demonstrated anti-migratory properties in cancer cell models. The potential of this compound to exhibit similar effects warrants further investigation.
Receptor and Enzyme Interaction Studies
The interaction of this compound and its structural analogs with various receptors and enzymes has been a subject of investigation, primarily through computational and in vitro kinase assays. These studies aim to elucidate the molecular mechanisms that may underlie its potential biological activities.
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a significant role in the regulation of lipid metabolism and inflammation. nih.govmdpi.com Agonists of PPARα, such as fibrates, are used clinically to treat dyslipidemia. mdpi.com While no specific studies have directly evaluated the interaction of this compound with PPARα, patent literature discloses that benzyl (B1604629) derivative compounds, a broad class that includes the N-benzyl aniline (B41778) scaffold, have been developed as PPARα agonists. thermofisher.com These compounds are explored for their therapeutic potential in diseases involving inflammation and angiogenesis. thermofisher.com This suggests that the core N-benzyl aniline structure could potentially interact with PPARα, though specific testing of the title compound is required to confirm any activity.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibitors of VEGFR-2 are a major focus in anticancer drug development. thermofisher.comnih.govnih.gov
Although this compound has not been specifically tested, related heterocyclic compounds containing the trimethoxyphenyl moiety have demonstrated significant VEGFR-2 inhibitory activity. A study on novel quinazoline (B50416) derivatives revealed that a compound featuring a 2-(3,4,5-trimethoxyphenyl) group exhibited potent inhibition of the VEGFR-2 enzyme. chemspider.com This compound, 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-fluorobenzyl)quinazolin-4(3H)-one, showed an IC50 value of 98.1 nM against VEGFR-2, which was comparable to the reference drug docetaxel (B913) (IC50 of 89.3 nM) in the same assay. chemspider.com This highlights the potential contribution of the trimethoxyphenyl group to VEGFR-2 kinase inhibition.
Table 1: VEGFR-2 Inhibition by a Related Trimethoxy Quinazoline Compound
| Compound | Target Enzyme | IC50 (nM) | Reference Drug (Docetaxel) IC50 (nM) |
|---|
Data sourced from a study on novel trimethoxy quinazolines. chemspider.com
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation, making it a key target for cancer therapy. researchgate.netwikipedia.org The N-benzylaniline scaffold is a structural motif found in successful tyrosine kinase inhibitors. nih.gov
Research into related compounds demonstrates that the trimethoxyphenyl moiety is a valuable component in the design of EGFR inhibitors. For instance, the same trimethoxy quinazoline derivative that inhibited VEGFR-2 also showed potent activity against EGFR, with an IC50 value of 106 nM. chemspider.com In another study, a series of dual EGFR/HDAC hybrid inhibitors based on a 3,4,5-trimethoxyphenyl scaffold was developed. Within this series, a chalcone (B49325) hybrid compound, (E)-N-Hydroxy-6-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)hexanamide, displayed an IC50 of 0.063 µM against the EGFR enzyme, an activity level approaching that of the standard inhibitor Gefitinib (IC50 = 0.044 µM). These findings underscore the effectiveness of incorporating the 3,4,5-trimethoxyphenyl group in scaffolds targeting EGFR.
Table 2: EGFR Inhibition by Related Trimethoxyphenyl Compounds
| Compound | Compound Class | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| 8-methoxy-2-(3,4,5-trimethoxyphenyl)-3-(4-fluorobenzyl)quinazolin-4(3H)-one | Quinazoline | EGFR | 106 |
Data sourced from studies on trimethoxy quinazolines and dual EGFR/HDAC inhibitors. chemspider.com
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoforms, like CA IX, are associated with tumors. While trimethoxy-substituted compounds have been investigated as CA inhibitors, studies on N-benzyl aniline derivatives provide more direct insight into the potential of the core structure of the title compound.
A study investigating a series of N-benzyl and N-allyl aniline derivatives reported potent inhibitory activity against two human carbonic anhydrase isoforms, hCA I and hCA II. mdpi.com The synthesized N-benzyl aniline derivatives, which lacked the trimethoxy substitutions, displayed inhibitory constants (Ki) in the nanomolar range. These findings, supported by molecular docking studies, suggest that the N-benzyl aniline scaffold itself is a viable starting point for the design of carbonic anhydrase inhibitors.
Table 3: Carbonic Anhydrase Inhibition by Related N-Benzyl Aniline Derivatives
| Compound | Target Isoform | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| N-benzyl-2-chloroaniline | hCA I | 243.11 | 202.12 ± 16.21 |
| hCA II | 296.32 | 298.57 ± 94.13 | |
| N-benzyl-3-chloroaniline | hCA I | 412.87 | 398.54 ± 24.11 |
| hCA II | 388.19 | 365.48 ± 65.27 | |
| N-benzyl-4-chloroaniline | hCA I | 633.54 | 635.31 ± 45.33 |
Data from a study on N-benzyl and N-allyl aniline derivatives. mdpi.com
Beta-secretase 1 (BACE1) is an aspartic protease that plays a key role in the generation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. As such, BACE1 is a major therapeutic target for neurodegenerative disorders.
Direct studies linking the N-benzyl aniline scaffold to BACE1 inhibition are scarce. However, research into other molecular classes has shown that the 3,4,5-trimethoxyphenyl moiety can contribute to BACE1 inhibition. A study on trimethoxylated halogenated chalcones identified them as dual inhibitors of monoamine oxidase B (MAO-B) and BACE1. Two compounds from this series, featuring a 2',3',4'-trimethoxyphenyl ring, demonstrated BACE-1 inhibition with IC50 values of 13.6 µM and 19.8 µM. This suggests that the trimethoxy substitution pattern, as present in this compound, can be found in molecules capable of inhibiting BACE1.
Table 4: BACE1 Inhibition by Related Trimethoxylated Chalcones
| Compound ID | Compound Class | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| CH4 | Trimethoxylated Chalcone | BACE1 | 13.6 |
Data from a study on trimethoxylated halogenated chalcones.
Antimicrobial and Antiparasitic Activities
The evaluation of a compound's ability to inhibit or kill microorganisms and parasites is a critical step in preclinical research. This section reviews the documented activities of this compound in these areas.
Antifungal Properties
A thorough review of scientific literature and databases was conducted to identify studies investigating the antifungal properties of this compound. At present, there are no specific published data detailing its efficacy against fungal pathogens. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of antifungal action remains uncharacterized.
Nematicidal Activity
Nematicidal activity refers to the ability of a compound to kill nematodes, which are parasitic worms that can cause significant damage to crops. Following a comprehensive search for relevant studies, no specific data on the nematicidal activity of this compound were found. Research has yet to be published evaluating its potential as a nematicidal agent against common plant-parasitic nematodes.
Antibacterial Spectrum (e.g., Gram-positive, Gram-negative)
The antibacterial spectrum of a compound describes its effectiveness against different types of bacteria, primarily categorized as Gram-positive and Gram-negative. Despite searches of scientific literature, specific studies detailing the antibacterial activity of this compound could not be located. Consequently, information regarding its efficacy, such as zones of inhibition or MIC values against bacterial strains, is not available.
Antimalarial Efficacy (in vivo animal models)
In vivo animal models are essential for determining the real-world potential of an antimalarial compound. An extensive literature search did not yield any studies on the in vivo antimalarial efficacy of this compound. Preclinical trials in animal models to assess its ability to suppress or clear malarial parasites have not been reported.
Antioxidant Activity Assays
Antioxidant assays are performed to measure the capacity of a compound to neutralize harmful free radicals, which are implicated in various disease processes.
Free Radical Scavenging Ability (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free-radical scavenging ability of a compound. nih.gov A search of the available scientific literature found no published studies that have specifically used the DPPH assay to determine the antioxidant capacity of this compound. As a result, quantitative data, such as IC50 values which indicate the concentration required to scavenge 50% of DPPH radicals, are not available for this compound.
As no specific experimental data for the biological activities of this compound were found in the reviewed literature, no data tables could be generated.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance. mdpi.comresearchgate.net This assay measures the ability of an antioxidant to reduce a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. mdpi.com The intensity of the color change is proportional to the electron-donating capacity of the compound being tested. researchgate.net
Ferrous Ion Chelating Ability
The chelation of transition metal ions, particularly iron, is a critical mechanism for preventing oxidative damage. Ferrous ions (Fe²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can bind or chelate these ions prevent them from participating in radical-generating reactions. mdpi.commdpi.com
Direct studies on the ferrous ion chelating ability of this compound are limited. However, extensive research on a structurally similar compound, N,N'-Bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid (also known as OR10141), offers significant understanding. nih.gov This compound was specifically designed as an iron chelator for protection against oxidative damage. nih.gov
OR10141 exhibits a novel mechanism of action. It has a low affinity for iron under normal physiological conditions, which is intended to minimize interference with normal iron metabolism and reduce toxicity. nih.gov However, in the presence of oxidative stress (e.g., hydrogen peroxide), the iron complex of OR10141 undergoes a site-specific oxidation. This process involves an intramolecular aromatic hydroxylation, transforming it into a highly stable iron phenolato complex. This resulting complex is unable to catalyze the formation of hydroxyl radicals. nih.gov
Due to the poor membrane permeability of OR10141, a more lipophilic prodrug, N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid diacetoxymethyl ester, was developed. This ester successfully permeates cell membranes and was shown to protect human skin fibroblasts from hydrogen peroxide-induced toxicity with an IC₅₀ of 3 µM, demonstrating that achieving sufficient intracellular concentrations allows for effective cytoprotection. nih.gov
| Compound Name | Key Feature | Reported Activity |
|---|---|---|
| N,N'-Bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid (OR10141) | Low-affinity iron chelator | Forms a stable, non-catalytic complex upon oxidation; poor cell permeability. |
| N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid diacetoxymethyl ester | Membrane-permeant prodrug of OR10141 | Protects human skin fibroblasts against H₂O₂ toxicity with an IC₅₀ of 3 µM. |
Selective Toxicity and Biological Specificity in Preclinical Models (e.g., Cancer Cells vs. Normal Lymphocytes)
A crucial characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies have demonstrated that compounds incorporating the 3,4,5-trimethoxyphenyl moiety exhibit promising selective cytotoxicity against various cancer cell lines.
One study investigated a series of new 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives. Among these, compounds 4a and 4h were evaluated against the L132 normal human lung cell line. They displayed weak cytotoxic effects, with high 50% growth inhibition (GI₅₀) values of 23.52 µM and 26.38 µM, respectively. This low toxicity towards normal cells, when contrasted with their more potent activity against cancer cell lines like HCT-116 (colon) and SK-BR-3 (breast), reveals a desirable selective antiproliferative profile. semanticscholar.org
| Compound | Cell Line Type | Cell Line | GI₅₀ (µM) |
|---|---|---|---|
| 4a | Normal | L132 (Lung) | 23.52 |
| Cancer | HCT-116 (Colon) | <10 | |
| 4h | Normal | L132 (Lung) | 26.38 |
| Cancer | SK-BR-3 (Breast) | <10 |
In another line of research, a chalcone 1,2,4-triazole (B32235) derivative, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b) , was identified as a potent antiproliferative agent against breast cancer cells. mdpi.com Crucially, its toxicity was compared against the non-tumorigenic MCF-10A human mammary epithelial cell line. The results demonstrated that compound 22b was significantly less toxic to the normal MCF-10A cells than to the MCF-7 breast cancer cells. This finding underscores the compound's selective action and low cytotoxicity towards normal cells, a highly valued attribute for anticancer drug development. mdpi.com
| Concentration | Cell Line | Cell Type | Cell Viability (%) after 72h |
|---|---|---|---|
| 10 µM | MCF-10A | Normal Breast Epithelial | ~70% |
| MCF-7 | Breast Cancer | ~20% | |
| 1 µM | MCF-10A | Normal Breast Epithelial | ~80% |
| MCF-7 | Breast Cancer | ~30% |
These preclinical investigations highlight that while the 3,4,5-trimethoxyphenyl scaffold is a common feature in many cytotoxic compounds, specific derivatives exhibit a favorable therapeutic window, showing potent activity against cancer cells while maintaining significantly lower toxicity in normal cell lines. semanticscholar.orgmdpi.com
Structure Activity Relationship Sar and Structural Modifications
Impact of Substituent Variation on Biological Potency
The size and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl rings play a crucial role in modulating the tubulin inhibitory and cytotoxic activities of this class of compounds. In a series of 1-aryl-5-(3',4',5'-trimethoxyphenyl)-1,2,4-triazole analogs, which share the critical 3,4,5-trimethoxyphenyl moiety, the nature and position of substituents on the other aryl ring significantly influenced antiproliferative activity. For instance, the introduction of electron-releasing groups such as methoxy (B1213986) (MeO) and ethoxy (EtO) at the para-position of the second aryl ring led to a notable increase in potency. Conversely, moving these substituents to the meta or ortho positions resulted in a dramatic decrease in activity. This suggests that the electronic properties and the specific placement of the substituent are critical for optimal interaction with the biological target.
In another study involving N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, it was observed that the presence of electron-donating groups on the C-2-phenyl ring led to a significant increase in anticancer activity. The derivative with a 3,4,5-trimethoxyphenyl group at the 2-position of the benzimidazole (B57391) core showed superior cytotoxicity. Furthermore, within this series, compound 5o , bearing a 2,4-dimethoxyphenyl substitution, was the most potent cytotoxic agent against A549 and SW480 cancer cell lines. This highlights the positive impact of electron-donating methoxy groups on cytotoxicity.
Below is a data table summarizing the cytotoxic activity of some N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivatives, illustrating the influence of different substituents.
| Compound | Substituent (R) | IC50 (μM) vs. A549 Cells | IC50 (μM) vs. SW480 Cells |
|---|---|---|---|
| 5e | Phenyl | 0.23 ± 0.05 | 5.45 ± 0.67 |
| 5f | 2-Fluorophenyl | 0.67 ± 0.15 | 6.38 ± 1.95 |
| 5g | 2-Chlorophenyl | 17.26 ± 3.50 | 49.08 ± 2.84 |
| 5h | 3-Chlorophenyl | 27.49 ± 6.78 | 52.73 ± 2.96 |
| 5j | 4-Bromophenyl | 13.07 ± 1.27 | 15.21 ± 2.58 |
| 5m | p-Tolyl | 0.52 ± 0.12 | 12.95 ± 1.20 |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Cisplatin | - | 5.77 ± 1.60 | 15.21 ± 0.35 |
| Doxorubicin | - | 0.46 ± 0.02 | 0.59 ± 0.07 |
The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in a multitude of compounds that target the colchicine (B1669291) binding site of tubulin. nih.gov This structural feature is considered essential for the interaction with tubulin and subsequent inhibition of microtubule polymerization. acs.org A review of naturally occurring antimitotic agents emphasizes the significant role of the 3,4,5-trimethoxyphenyl unit in their interaction with microtubules. nih.gov
In many colchicine binding site inhibitors, the TMP ring is crucial for anchoring the molecule in the correct orientation within the binding pocket. nih.gov For instance, in combretastatin (B1194345) A-4 (CA-4), the 3,4,5-trimethoxyphenyl ring is a key structural requirement to maximize its potent inhibitory effect on tubulin polymerization. cardiff.ac.uk The modification of this moiety often leads to a reduction in antiproliferative potency. nih.gov However, some studies have explored modifications of the TMP ring to block metabolically labile sites. It was hypothesized that since only one methoxy group of the TMP ring may be directly involved in interactions with tubulin, the other two could be modified to enhance activity. nih.gov
The importance of the TMP group is further highlighted in studies of chalcone (B49325) derivatives. The presence of a 3,4,5-trimethoxyphenyl group in the A-ring of chalcones is found to be beneficial for tubulin interaction, as well as for antiproliferative and antimitotic effects. nih.gov The table below presents data on the tubulin polymerization inhibitory activity of some compounds bearing the 3,4,5-trimethoxyphenyl moiety.
| Compound | Chemical Class | Tubulin Polymerization IC50 (μM) |
|---|---|---|
| Compound 4d | 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | 3.35 |
| Chalcone 45 | Trimethoxychalcone | 2.2 |
| Chalcone 46 | Trimethoxychalcone | 2.8 |
| Compound 5k | 3-(p-tolyl)-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazole | 0.9 |
| Combretastatin A-4 (CA-4) | Stilbene | ~1-2 |
The introduction of alkyl groups at various positions of the core structure can have varied effects on bioactivity. In some instances, N-alkylation of a heterocyclic ring within a similar pharmacophore has been shown to have no significant effect on activity. nih.gov However, a more strategic approach involves the incorporation of an alkylating group at a specific position to induce irreversible binding to the target.
One rational design strategy proposed for a class of colchicine binding site inhibitors was to introduce an alkylating group at the para-position of the TMP ring. acs.org The rationale behind this modification was the potential for the alkylating group to form an irreversible covalent bond with the mercapto group of the Cys-241 residue in the colchicine binding domain of tubulin. acs.org Such a covalent interaction would be expected to lead to an irreversible mitotic block and potentially enhanced and prolonged biological activity. This approach highlights a shift from reversible to irreversible inhibition as a means to improve the therapeutic profile of tubulin inhibitors.
Rational Design Principles for Enhanced Activity and Selectivity
The development of novel analogs of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline with improved therapeutic properties is guided by several rational design principles. A primary goal is to enhance the compound's activity against cancer cells while minimizing its effects on normal cells, thereby improving its selectivity and therapeutic index.
One key strategy involves the modification of the linker connecting the two aromatic rings. For example, in combretastatin A-4, the cis-configuration of the double bond is crucial for its high activity. nih.gov To overcome the instability of this double bond, which can isomerize to the less active trans-form, researchers have replaced it with heterocyclic rings such as pyridine (B92270) or triazole to create cis-restricted analogs with improved structural stability. tandfonline.comresearchgate.net
Another important design consideration is to address metabolic liabilities. For some tubulin inhibitors, the TMP ring and other parts of the molecule are susceptible to metabolic processes like demethylation and carbonyl reduction, which can lead to low bioavailability. acs.org A rational approach to mitigate this is to block these metabolically labile sites through chemical modification, without compromising the compound's high potency. acs.org
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in the rational design process. mdpi.com Molecular docking allows for the visualization of how a compound binds to its target, such as the colchicine binding site of tubulin, and can guide the design of new derivatives with improved binding affinity. mdpi.com QSAR studies help to establish a correlation between the structural features of a molecule and its biological activity, providing insights for further optimization. mdpi.com
Furthermore, enhancing the aqueous solubility of these compounds is a critical aspect of drug design to improve their pharmacokinetic profiles. nih.gov Modifications that introduce polar functional groups or create prodrugs, such as the phosphate (B84403) derivative of combretastatin A-4 (CA-4P), have been successfully employed to increase water solubility and improve in vivo efficacy. nih.gov
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following sections detail the simulated interactions of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline with several key protein targets.
Molecular docking simulations suggest that compounds with structures analogous to this compound can effectively bind to the ligand-binding domain (LBD) of PPARα. The activation of PPARα is contingent on interactions with key amino acid residues. mdpi.com For potent PPARα agonists, crucial hydrogen bond interactions are often observed with residues such as Tyr314, His440, and Ser280, while Tyr464 also plays a role in the binding pocket. mdpi.com
The two 3,4,5-trimethoxyphenyl moieties of the subject compound are hypothesized to orient within the hydrophobic LBD, stabilized by van der Waals forces. The methoxy (B1213986) groups could potentially form hydrogen bonds with the aforementioned residues, anchoring the ligand and inducing the conformational change required for receptor activation. The central aniline (B41778) nitrogen may also contribute to the binding affinity through electronic interactions with the receptor's active site.
Table 1: Predicted Key Interactions with PPARα Active Site
| Interacting Residue | Interaction Type |
| Ser280 | Hydrogen Bond |
| Tyr314 | Hydrogen Bond |
| His440 | Hydrogen Bond |
| Tyr464 | Hydrophobic/H-Bond |
Note: This data is predictive and based on the behavior of analogous PPARα ligands.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in anti-angiogenesis therapy. Its kinase active site is composed of an ATP-binding front pocket and an adjacent back hydrophobic pocket. nih.gov Type II inhibitors, a common class of kinase inhibitors, bind not only to the ATP site but also extend into the hydrophobic region, often stabilizing the inactive "DFG-out" conformation of the conserved Asp-Phe-Gly (DFG) motif. nih.govresearchgate.net
Docking studies of related compounds containing a 3,4,5-trimethoxybenzyl group show stable binding within the ATP binding pocket of VEGFR-2. nih.gov The 3,4,5-trimethoxyphenyl ring is predicted to occupy the hydrophobic pocket, making contact with residues like Glu885 and Asp1046. nih.gov The aniline portion of the molecule would likely interact with the hinge region of the kinase, forming hydrogen bonds with key residues such as Cys919 and Glu917. nih.gov This dual-pocket interaction is characteristic of potent inhibitors and suggests a mechanism of stabilizing the inactive kinase conformation, thereby preventing ATP binding and subsequent autophosphorylation. nih.gov
Table 2: Predicted Interactions within the VEGFR-2 Kinase Domain
| Pocket/Region | Key Residues | Predicted Interaction Type |
| Hinge Region (Front) | Cys919, Glu917 | Hydrogen Bonding |
| Hydrophobic (Back) | Glu885, Asp1046 | Hydrophobic Interactions |
The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore for binding to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule polymerization. researchgate.netugm.ac.id The structure of this compound contains two such TMP rings, suggesting a strong potential for interaction.
Molecular modeling indicates that one TMP ring (the trimethoxyaniline portion) would likely occupy the same sub-cavity as the A-ring of colchicine, forming critical interactions. researchgate.netugm.ac.id The most crucial of these is a hydrogen bond between one of the methoxy groups and the sulfhydryl group of Cys241 on the β-tubulin subunit. researchgate.netrsc.org The second TMP ring (from the benzyl (B1604629) group) would orient into another region of the binding pocket, establishing further hydrophobic contacts with residues on both the α- and β-tubulin subunits, thereby enhancing binding affinity and stabilizing the complex. researchgate.netnih.gov This mode of binding physically blocks the curved-to-straight conformational change of the tubulin dimer, inhibiting its incorporation into microtubules. rsc.org
Table 3: Predicted Interactions at the Tubulin Colchicine-Binding Site
| Tubulin Subunit | Interacting Residue | Predicted Interaction Type |
| β-Tubulin | Cys241 | Hydrogen Bond |
| β-Tubulin | Val318 | Hydrophobic Contact |
| α-Tubulin | Val181 | Hydrophobic Contact |
| α-Tubulin | Thr179 | Hydrophobic Contact |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for 3,4,5-trimethoxyaniline (B125895), a core part of the target molecule, have been performed to determine its structural and vibrational properties, providing a basis for understanding its reactivity. researchgate.net
DFT calculations are widely used to predict the antioxidant potential of molecules by evaluating their ability to neutralize free radicals through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical. The feasibility of this process is primarily determined by the Bond Dissociation Enthalpy (BDE) of the N-H bond in the aniline moiety. A lower BDE indicates an easier abstraction of the hydrogen atom, suggesting greater radical scavenging activity. nih.gov The electron-donating methoxy groups on the phenyl rings are expected to lower the N-H BDE, enhancing its HAT potential.
Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the radical. The key descriptor for this process is the Ionization Potential (IP), with a lower IP indicating a greater propensity for electron donation. sapub.org The presence of multiple electron-rich methoxy groups and the aniline nitrogen significantly lowers the IP of the molecule, making the SET mechanism a plausible pathway for radical scavenging.
Theoretical studies on related phenolic and aniline compounds confirm that these thermodynamic and electronic parameters are reliable predictors of antioxidant capacity. sapub.orgnih.gov
Table 4: Key DFT Descriptors for Radical Scavenging
| Mechanism | Key Descriptor | Favorable Value |
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | Low |
| Single Electron Transfer (SET) | Ionization Potential (IP) | Low |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Evaluation (related compounds)
In silico ADMET prediction is crucial in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of a compound. While specific data for this compound is not available, analysis of related sulfonamide, melatonin, and triazine derivatives using platforms like SwissADME and pkCSM provides a predictive framework. nih.govnih.govresearchgate.net
Drug-likeness is often assessed using Lipinski's Rule of Five, which sets criteria for molecular weight (< 500 Da), lipophilicity (LogP < 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). nih.gov The target compound meets these criteria. Further predictions for related structures suggest good human intestinal absorption and the potential to cross the blood-brain barrier. researchgate.net However, potential inhibition of cytochrome P450 enzymes, which are critical for drug metabolism, is a factor that requires careful evaluation. nih.gov
Table 5: Representative In Silico ADMET Profile for Related Trimethoxyaryl Compounds
| Property | Parameter | Predicted Value/Outcome | Significance |
| Physicochemical | Molecular Weight | ~347 g/mol | Compliant with Lipinski's Rule |
| LogP | ~3.5 | Good lipophilicity for membrane permeation | |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule | |
| H-Bond Acceptors | 7 | Compliant with Lipinski's Rule | |
| Absorption | GI Absorption | High | Good potential for oral bioavailability |
| Distribution | BBB Permeant | Yes | May act on central nervous system targets |
| Metabolism | CYP2D6 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions |
| Toxicity | Hepatotoxicity | Low Risk (Predicted) | Favorable initial safety profile |
Note: This data is predictive and based on in silico models for structurally related compounds.
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Pathways and Analog Design with Enhanced Specificity
Future research should prioritize the development of efficient and versatile synthetic routes to 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and its derivatives. Classical methods for synthesizing N-benzylanilines, such as the reductive amination of 3,4,5-trimethoxybenzaldehyde (B134019) with 3,4,5-trimethoxyaniline (B125895), serve as a foundational starting point. However, exploration into modern catalytic methods, including palladium-catalyzed N-benzylation using benzyl (B1604629) alcohols, could offer milder conditions and broader functional group tolerance. researchgate.net A catalyst-free approach involving imine condensation followed by isoaromatization has also been reported for similar scaffolds, presenting another green and efficient synthetic avenue. beilstein-journals.org
Once robust synthetic pathways are established, the focus can shift to analog design to enhance biological specificity and potency. The symmetrical nature of the parent compound provides two key regions for modification: the aniline (B41778) ring and the benzyl ring. Structure-activity relationship (SAR) studies could involve:
Modification of Methoxy (B1213986) Groups: Systematically altering the number and position of methoxy groups on either or both aromatic rings. Research on other TMP-containing compounds has shown that these substitutions significantly influence activity.
Introduction of Diverse Substituents: Incorporating a variety of electron-donating and electron-withdrawing groups onto the aromatic rings to modulate the electronic properties and steric profile of the molecule.
Scaffold Hopping: Replacing one or both of the trimethoxyphenyl rings or the benzylamine (B48309) core with other heterocyclic or carbocyclic systems to explore new chemical space and potentially discover novel mechanisms of action. bohrium.com A recent study demonstrated that scaffold hopping from an N-benzyl-3,4,5-trimethoxyaniline core led to the discovery of potent 5,6,7-trimethoxyflavan derivatives with anticancer activity. bohrium.com
Advanced Preclinical Characterization of Mechanistic Action and Downstream Effects
A critical area of future investigation is the detailed elucidation of the molecular mechanisms underlying the biological activities of this compound and its analogs. The TMP moiety is famously associated with the inhibition of tubulin polymerization, a mechanism shared by successful anticancer agents like combretastatin (B1194345) A-4. nih.gov
Therefore, advanced preclinical studies should investigate:
Tubulin Polymerization Inhibition: Quantitative assays to determine if the compound binds to tubulin, identify the specific binding site (e.g., colchicine (B1669291) site), and measure its effect on microtubule dynamics in vitro and in cells. nih.govnih.gov
Cell Cycle Analysis: Flow cytometry studies to assess whether the compound induces cell cycle arrest, particularly at the G2/M phase, which is a characteristic outcome of microtubule-targeting agents. nih.govmdpi.com
Induction of Apoptosis: Investigating the pro-apoptotic effects of the compound by measuring markers such as caspase activation, PARP cleavage, mitochondrial membrane potential dissipation, and changes in the expression of Bcl-2 family proteins. mdpi.comsemanticscholar.org
Identification of Downstream Signaling Pathways: Exploring the impact on key cellular signaling pathways implicated in cancer and other diseases. For instance, analogs of N-benzyl-3,4,5-trimethoxyaniline have been shown to modulate the Hippo and PI3K pathways. bohrium.com Other trimethoxyphenyl derivatives have been found to suppress RAS-ERK and AKT/FOXO3a signaling. nih.gov A comprehensive analysis using techniques like western blotting and qPCR would be essential.
Table 1: Biological Activities of Structurally Related Trimethoxyphenyl Analogs This table presents data for compounds structurally related to this compound to inform potential areas of future investigation for the title compound.
| Compound Class | Reported Biological Activity | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Trimethoxyphenyl-Based Triazinones | Anticancer (HepG2 cells, IC50 = 1.38 µM) | β-tubulin polymerization inhibition; G2/M cell cycle arrest; Apoptosis induction | mdpi.com |
| 5,6,7-Trimethoxyflavan Derivatives | Broad-spectrum anticancer | Apoptosis induction; G2/M cell cycle arrest; Hippo and PI3K pathway modulation | bohrium.com |
| Trimethoxyphenyl-1,2,4-triazolosulfonamides | Anticancer (MCF-7 cells) | Tubulin polymerization inhibition at the colchicine site; G2/M arrest | nih.gov |
| Piplartine-Inspired Trimethoxycinnamates | Trypanocidal (Trypanosoma cruzi) | Induction of oxidative stress and mitochondrial damage | mdpi.com |
| Trimethoxyphenyl-Containing Chalcones | Anti-inflammatory | Selective COX-2 inhibition | nih.gov |
Development of this compound and its Analogs as Research Probes for Biological Pathways
The unique bis-trimethoxyphenyl structure of this compound makes it an attractive scaffold for the development of chemical probes. These tools are invaluable for identifying molecular targets and dissecting complex biological pathways. Future research could focus on designing and synthesizing derivatives that can be used for:
Fluorescent Labeling: Attaching a fluorophore (e.g., BODIPY, pyrene) to a non-critical position on the molecule would allow for visualization of its subcellular localization and interaction with cellular components via fluorescence microscopy. worldscientific.comrsc.org
Affinity-Based Target Identification: Incorporating a reactive group or a tag (like biotin) would enable affinity chromatography or chemical proteomics approaches to pull down and identify binding proteins, thus revealing its direct molecular targets within the cell.
Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization
To accelerate the discovery of lead compounds, the this compound scaffold is well-suited for combinatorial chemistry approaches. By creating large, diverse libraries of analogs, researchers can systematically explore the chemical space around the core structure.
This strategy involves:
Library Synthesis: Utilizing parallel synthesis techniques to efficiently generate hundreds or thousands of derivatives by varying substituents on both aromatic rings.
High-Throughput Screening (HTS): Employing automated HTS platforms to rapidly screen these compound libraries against a wide range of biological targets or cellular assays. youtube.comsygnaturediscovery.com HTS can quickly identify "hits"—compounds that exhibit desired activity—from a large collection. nih.gov This process allows for the rapid identification of compounds with improved potency, selectivity, or novel activities. nih.gov
Lead Optimization: Following the identification of initial hits, medicinal chemistry efforts can focus on optimizing their properties to develop preclinical candidates. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.
Investigation of Broader Biological Activities and Novel Therapeutic Modalities (Excluding Clinical Human Trials)
While the TMP moiety is strongly associated with anticancer activity, compounds containing this group have demonstrated a wide spectrum of other biological effects. Future non-clinical research should therefore explore the potential of this compound and its analogs in other therapeutic areas.
Potential areas for investigation include:
Anti-inflammatory Activity: Given that some trimethoxyphenyl compounds are potent and selective COX-2 inhibitors, new analogs could be screened for their ability to modulate inflammatory pathways. nih.gov
Antiparasitic Activity: Inspired by the trypanocidal action of piplartine and its trimethoxycinnamate analogs, the N-benzylaniline scaffold could be evaluated against various parasites, such as Trypanosoma cruzi (Chagas disease) or Leishmania species. mdpi.com
Antiviral and Antimicrobial Activity: The broad bioactivity of related scaffolds warrants screening against a panel of viruses and bacteria, including drug-resistant strains. google.comnih.gov
Cardiotropic Activity: Research on bis-(trimethoxybenzyl)alkanediamines has revealed anti-ischemic and antiarrhythmic properties, suggesting a potential, though unexplored, avenue for cardiovascular applications. researchgate.net
By systematically pursuing these research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel research tools and potentially new therapeutic agents for a variety of diseases.
Q & A
Q. What are the standard synthetic routes for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline?
The compound is typically synthesized via nucleophilic substitution. For example, 3,4,5-trimethoxybenzyl chloride reacts with aniline derivatives in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) . Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid byproducts. Characterization via H/C NMR and IR confirms the formation of the secondary amine bond .
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal studies reveal bond lengths (e.g., C–N: ~1.42 Å) and dihedral angles between aromatic rings, critical for understanding steric effects . Complementary techniques like IR (C=N stretch at ~1625 cm) and mass spectrometry (m/z 273.14) validate purity .
Q. What mechanisms underlie its biological activity?
The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. This mechanism is validated via competitive binding assays and molecular docking studies . Structural analogs with smaller substituents (e.g., 4-methyl) show enhanced activity (IC = 3.5 µM), likely due to reduced steric hindrance .
Advanced Research Questions
Q. How do structural modifications impact antitubulin activity?
Structure-Activity Relationship (SAR) Table
Q. How to resolve contradictions in crystallographic vs. computational structural data?
Discrepancies between X-ray structures (e.g., planar vs. twisted benzyl groups) and DFT-optimized geometries may arise from crystal packing forces. Refinement using SHELX software and comparison with solution-state NMR data (e.g., NOESY for proximity analysis) can resolve such conflicts .
Q. What strategies improve aqueous solubility without compromising activity?
Salt formation (e.g., hydrochloride salts) increases solubility while retaining bioactivity. Alternatively, PEGylation or pro-drug formulations (e.g., ester linkages) enhance bioavailability. Solubility parameters (logP ~3.3) guide solvent selection for in vitro assays .
Methodological Considerations
Q. Which analytical techniques quantify purity in complex mixtures?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) resolves impurities. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How to validate molecular interactions with biological targets?
Surface plasmon resonance (SPR) measures binding kinetics (/), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Docking studies (AutoDock Vina) align with experimental IC values to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
